p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt

Description

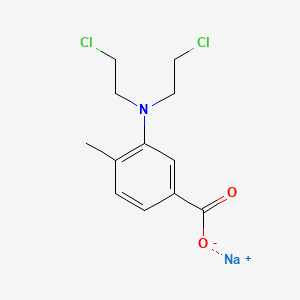

p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt (referred to hereafter as Compound X), is a cytostatic agent structurally derived from p-toluic acid (4-methylbenzoic acid) with a bis(2-chloroethyl)amino group substituted at the 3-position of the aromatic ring. Its sodium salt form enhances solubility, facilitating pharmaceutical applications. The compound functions as a nitrogen mustard alkylating agent, inducing DNA cross-links through the formation of reactive aziridinium intermediates via β-chloroethyl group elimination . This mechanism is characteristic of chemotherapeutic agents like cyclophosphamide and melphalan, but Compound X's unique toluic acid backbone may influence its pharmacokinetic properties, such as tissue distribution and metabolic stability.

Properties

CAS No. |

52616-25-8 |

|---|---|

Molecular Formula |

C12H14Cl2NNaO2 |

Molecular Weight |

298.14 g/mol |

IUPAC Name |

sodium;3-[bis(2-chloroethyl)amino]-4-methylbenzoate |

InChI |

InChI=1S/C12H15Cl2NO2.Na/c1-9-2-3-10(12(16)17)8-11(9)15(6-4-13)7-5-14;/h2-3,8H,4-7H2,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

CRWUUOBIPYBVKP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])N(CCCl)CCCl.[Na+] |

Related CAS |

5977-35-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

The synthesis of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt typically involves the following steps:

Starting Materials: The synthesis begins with p-toluic acid and bis(2-chloroethyl)amine.

Reaction Conditions: The p-toluic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The activated p-toluic acid is then reacted with bis(2-chloroethyl)amine to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Alkylation via Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino moiety is a hallmark of nitrogen mustards, enabling alkylation through nucleophilic substitution.

Key Findings :

-

The compound’s antitumor activity is attributed to DNA crosslinking via aziridinium intermediates .

-

Hydrolysis rates depend on pH, with accelerated degradation under alkaline conditions .

Acid-Base Reactivity of Carboxylate Group

The sodium carboxylate group (pKa ~4.17 for parent p-toluic acid ) governs solubility and ionic interactions.

Aromatic Substitution Reactions

The benzene ring’s substituents influence electrophilic substitution patterns:

| Position | Substituent | Electronic Effect | Reactivity |

|---|---|---|---|

| C-3 | Bis(2-chloroethyl)amino | Electron-withdrawing (via N⁺–Cl polarization) | Deactivates ring; meta/para-directing |

| C-4 | Methyl (p-tolyl) | Electron-donating | Activates ring; ortho/para-directing |

Stability and Degradation Pathways

The compound’s stability is influenced by environmental factors:

| Factor | Effect | Outcome | References |

|---|---|---|---|

| Light | Accelerates decomposition | Formation of oxidized byproducts | |

| Heat | Promotes chloroethyl hydrolysis | Ethanol derivatives and free amines |

Degradation Products :

Scientific Research Applications

Scientific Research Applications

-

Antitumor Activity :

- The compound has been investigated for its potential antitumor effects due to the presence of the bis(2-chloroethyl)amino group, which is known to exhibit cytotoxic properties. Studies have shown that similar compounds can interfere with DNA replication and repair mechanisms in cancer cells, leading to programmed cell death (apoptosis) .

- Drug Development :

- Chemical Synthesis :

- Environmental Studies :

Case Studies

Mechanism of Action

The mechanism of action of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can modulate the activity of enzymes and alter cellular pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

L-Phenylalanine Mustard (L-PAM, Melphalan)

- Structure: Melphalan features a bis(2-chloroethyl)amino group attached to the para position of a phenylalanine moiety.

- Mechanism: Like Compound X, it alkylates DNA via aziridinium intermediates. However, its amino acid structure facilitates uptake via amino acid transporters, enhancing tumor targeting .

- Activity: Melphalan is clinically approved for multiple myeloma and ovarian cancer.

Cyclophosphamide (CP) and Metabolites

- Structure : Cyclophosphamide is a prodrug requiring hepatic activation to 4-hydroxycyclophosphamide, which decomposes into phosphoramide mustard (a bis(2-chloroethyl)amine derivative) and acrolein .

- Mechanism: Phosphoramide mustard, like Compound X, alkylates DNA.

- Toxicity : CP’s metabolite acrolein causes hemorrhagic cystitis, a side effect absent in Compound X , which lacks the oxazaphosphorine ring .

Prodrug 2 (3-Fluoro-4-[Bis(2-Chloroethyl)Amino]Benzoyl-L-Glutamic Acid)

- Structure: Features a bis(2-chloroethyl)amino group on a fluorinated benzoyl-glutamic acid backbone.

- Mechanism : Activated by carboxypeptidase G2 (CPG2) to release a cytotoxic alkylating agent. The fluorine substituent enhances electron withdrawal, increasing alkylation efficiency .

- Efficacy : Demonstrates a 70–450-fold cytotoxicity differential in CPG2-expressing cells, outperforming Compound X in bystander effect-driven tumor models .

Table 1: Comparative Analysis of Alkylating Agents

| Compound | Molecular Weight | Alkylating Activity | Solubility (Log P) | Therapeutic Index | Key Clinical Use |

|---|---|---|---|---|---|

| Compound X | ~328.1* | Moderate-High | High (ionic form) | Preclinical | Experimental |

| Melphalan | 305.2 | High | Low (Log P ~1.2) | Moderate | Multiple Myeloma |

| Cyclophosphamide | 261.1 | High (after activation) | Moderate (Log P ~0.6) | Low | Lymphomas |

| Prodrug 2 | ~387.8 | High | Low (Log P ~2.1) | High (in models) | Solid Tumors |

*Calculated based on structural formula.

Key Findings:

Alkylating Activity : Compound X ’s activity is comparable to melphalan but lower than phosphoramide mustard, which benefits from localized activation .

Mechanistic Divergences

- Carbamoylation vs. Alkylation : Unlike nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), Compound X lacks carbamoylating activity, which is linked to protein modification and toxicity . This may improve its safety profile.

- DNA Repair Inhibition: Some nitrosoureas inhibit DNA repair via isocyanate metabolites (e.g., 2-chloroethyl isocyanate).

Biological Activity

p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is often studied for its role as a prodrug and its ability to act as a cytotoxic agent in cancer therapy. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄Cl₂NNaO₂

- Molecular Weight : 298.14 g/mol

The compound features a p-toluic acid backbone with a bis(2-chloroethyl)amino group, which is significant for its biological activity.

The primary mechanism of action for this compound involves the formation of DNA cross-links through the alkylation process. The bis(2-chloroethyl)amino group is known to produce nitrogen mustards, which are effective in disrupting DNA replication in cancer cells. This mechanism is crucial for its cytotoxic effects.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For example:

- Study on Colorectal Cancer Cells : A study demonstrated that the compound exhibited significant cytotoxicity against LS174T colorectal cancer cells when tested with and without the enzyme CPG2, which activates certain prodrugs. Results indicated a dose-dependent response with IC50 values indicating effective concentrations for inducing cell death .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Case Studies

- Prodrug Activation : In a notable case study, researchers investigated the prodrug properties of p-toluic acid derivatives. The study focused on how these compounds could be activated by tumor-specific enzymes to release cytotoxic agents selectively within tumor tissues, minimizing damage to healthy cells .

- Combination Therapy : Another study explored the use of p-toluic acid derivatives in combination with other chemotherapeutic agents. The findings suggested that when used in conjunction with doxorubicin, there was an enhanced cytotoxic effect against resistant cancer cell lines due to synergistic mechanisms .

Toxicity and Safety Profile

While the therapeutic potential is significant, the safety profile of this compound has also been evaluated. Studies indicate that while the compound exhibits potent cytotoxicity against cancer cells, it may also pose risks of toxicity to normal tissues. Therefore, ongoing research aims to optimize dosing regimens and delivery methods to mitigate these effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via alkylation of p-toluic acid derivatives with bis(2-chloroethyl)amine, followed by sodium salt formation. Key parameters include pH control during neutralization (to avoid hydrolysis of the chloroethyl groups) and solvent selection (e.g., anhydrous ethanol to minimize side reactions). Purification often involves recrystallization or column chromatography, with purity verified via titration (acid-base) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How does the stability of this sodium salt vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies should assess degradation kinetics via accelerated aging tests (e.g., 40°C/75% relative humidity). The sodium salt’s hygroscopic nature necessitates desiccated storage to prevent hydrolysis of the chloroethyl groups. Analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) quantify degradation products such as free p-toluic acid or ethanol byproducts. Evidence from analogous sodium salts (e.g., sodium p-toluenesulfonate) suggests moisture content ≤10% and chloride impurities ≤1.5% are critical for stability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantification. For complex matrices (e.g., plasma), solid-phase extraction (SPE) pre-concentration improves sensitivity. NMR (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) validate structural identity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies sodium content. Titration with 0.5 N NaOH (as used for p-toluic acid derivatives) provides a rapid purity check .

Q. What is the proposed mechanism of action for this compound as an alkylating agent?

- Methodological Answer : The bis(2-chloroethyl)amino group forms aziridinium intermediates under physiological conditions, which crosslink DNA via guanine N7 alkylation. This disrupts DNA replication and triggers apoptosis. Comparative studies with chlorambucil (a structurally related nitrogen mustard) suggest the toluic acid moiety enhances solubility and tissue penetration, altering pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data on the compound’s degradation pathways in microbial systems be resolved?

- Methodological Answer : Contradictions in anaerobic vs. aerobic degradation (e.g., methanogenic inhibition under high acetate) require controlled bioreactor studies with isotope-labeled substrates. Metabolomic profiling (via LC-MS) identifies transient intermediates, while 16S rRNA sequencing clarifies microbial consortia involved. Dose-response assays differentiate between toxicity and metabolic suppression .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in aqueous environments, and how do byproducts vary with pH?

- Methodological Answer : Electrochemical AOPs (e.g., boron-doped diamond electrodes) generate hydroxyl radicals (•OH) that cleave the chloroethyl and aromatic groups. Byproducts like p-toluic acid and chloride ions are pH-dependent: acidic conditions favor chlorinated intermediates, while alkaline media promote complete mineralization. Quantum chemical modeling (DFT) predicts reaction pathways, validated via MS/MS fragmentation .

Q. How do structural modifications (e.g., substituent position on the toluic acid ring) affect cytotoxicity and selectivity in cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., 4-methyl vs. 3-methyl substituents) using MTT assays in multiple cell lines (e.g., HeLa, MCF-7). Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to DNA or alkylating enzymes. Chlorambucil (butyric acid derivative) and melphalan (phenylalanine derivative) serve as benchmarks for evaluating the toluic acid group’s role in target engagement .

Q. What computational models predict the compound’s interaction with environmental surfaces (e.g., aluminosilicates) at varying pH?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations model adsorption onto aluminosilicate surfaces. Sodium ions dissociate in aqueous media, with the anion binding to protonated Si-OH or Al-OH sites. Experimental validation involves zeta potential measurements and X-ray photoelectron spectroscopy (XPS) to track surface speciation across pH 3–10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.